Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate with suitable reagents to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate: Similar structure but with the amino group at the 2-position.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Contains an oxo group instead of an amino group at the 5-position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3 |
InChI Key |
CWRNOPBVFJGKPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2N)N=C1 |
Origin of Product |
United States |
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